3-amino-N-(pyridin-2-yl)propanamide dihydrochloride

CAS No.: 1170085-23-0

Cat. No.: VC2548501

Molecular Formula: C8H13Cl2N3O

Molecular Weight: 238.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170085-23-0 |

|---|---|

| Molecular Formula | C8H13Cl2N3O |

| Molecular Weight | 238.11 g/mol |

| IUPAC Name | 3-amino-N-pyridin-2-ylpropanamide;dihydrochloride |

| Standard InChI | InChI=1S/C8H11N3O.2ClH/c9-5-4-8(12)11-7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2,(H,10,11,12);2*1H |

| Standard InChI Key | JUDNGRBRIVIGQJ-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)NC(=O)CCN.Cl.Cl |

| Canonical SMILES | C1=CC=NC(=C1)NC(=O)CCN.Cl.Cl |

Introduction

Chemical Identity and Structural Information

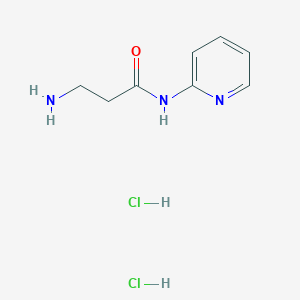

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride is formally identified by the CAS number 1170085-23-0, with a molecular formula of C8H13Cl2N3O and a molecular weight of 238.11 g/mol. The IUPAC name for this compound is 3-amino-N-pyridin-2-ylpropanamide;dihydrochloride, reflecting its core structure and salt form .

The molecular structure of this compound includes a pyridine ring linked to a propanamide chain, with an amino group attached to the propanamide portion. This arrangement creates multiple potential interaction sites that contribute to its chemical versatility. The compound's structure can be represented through various chemical notations, including:

-

Standard InChI: InChI=1S/C8H11N3O/c9-5-4-8(12)11-7-3-1-2-6-10-7/h1-3,6H,4-5,9H2,(H,10,11,12)

-

InChIKey: AVBXKPRMXNZCON-UHFFFAOYSA-N

Physical and Chemical Properties

As a dihydrochloride salt, 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride typically exhibits enhanced water solubility compared to its free base form. This property makes it particularly useful in applications requiring aqueous solutions. Commercial samples of this compound typically have a minimum purity specification of 95%, making them suitable for research applications .

The compound's structure is crucial for its role as a ligand in coordination chemistry and its potential interactions with enzymes and proteins. The combination of the pyridine nitrogen, amide functionality, and primary amine group provides multiple binding sites for metal coordination and hydrogen bonding interactions.

Structural Comparison with Related Compounds

The structural specificity of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride distinguishes it from related compounds that share similar structural elements but differ in key aspects. For example, 3-amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride (CAS: 1208933-86-1) features an additional methyl group on the pyridine ring . Similarly, 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide dihydrochloride (C15H19Cl2N3O, MW: 328.2 g/mol) incorporates a phenyl group and a different arrangement of the amide linkage.

These structural variations, though seemingly minor, can significantly impact the compounds' physical properties, reactivity patterns, and biological activities. The specific arrangement of functional groups in 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride contributes to its unique chemical behavior and potential applications.

Synthesis Methods

The synthesis of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride typically involves advanced organic chemistry techniques. One common approach employs a copper-catalyzed dehydrogenative reaction using iodine and tert-butyl hydroperoxide in toluene, which allows for controlled formation of the desired amide bond.

The synthetic pathway often requires careful control of reaction parameters including:

-

Temperature regulation

-

Solvent selection

-

Catalyst loading

-

Reaction time optimization

These factors collectively influence the reaction yield and product purity. The final step in the preparation typically involves treatment with hydrochloric acid to form the dihydrochloride salt, which enhances stability and solubility characteristics.

Applications in Chemical Research

Synthetic Chemistry Applications

3-amino-N-(pyridin-2-yl)propanamide dihydrochloride serves as a versatile building block in synthetic chemistry, particularly in the synthesis of more complex molecules with potential biological activity. Its functional groups provide multiple sites for chemical modification, enabling the creation of diverse molecular scaffolds.

Coordination Chemistry

The compound's structure features multiple potential binding sites, making it valuable as a ligand in coordination chemistry. The pyridine nitrogen, amide group, and primary amine can all participate in metal coordination, creating complexes with interesting structural and electronic properties.

Biochemical Relevance

In biochemical contexts, 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride may influence enzyme activities related to amide bond formation and cleavage. Its structural features enable specific interactions with biological molecules, potentially modulating their functions.

Analytical Data and Characterization

Predicted Collision Cross Sections

Mass spectrometry characterization of 3-amino-N-(pyridin-2-yl)propanamide involves the determination of collision cross sections (CCS) for various ionic forms. The following table presents predicted CCS values for different adducts of the compound:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 166.09749 | 134.9 |

| [M+Na]+ | 188.07943 | 145.1 |

| [M+NH4]+ | 183.12403 | 142.2 |

| [M+K]+ | 204.05337 | 139.8 |

| [M-H]- | 164.08293 | 136.7 |

| [M+Na-2H]- | 186.06488 | 141.4 |

| [M]+ | 165.08966 | 136.5 |

| [M]- | 165.09076 | 136.5 |

Future Research Directions

The structural characteristics and reactivity of 3-amino-N-(pyridin-2-yl)propanamide dihydrochloride suggest several promising avenues for future research:

-

Development of novel synthetic pathways to create structurally diverse derivatives

-

Investigation of metal-ligand complexes using this compound as a multidentate ligand

-

Exploration of potential biological activities through structure-activity relationship studies

-

Application in the synthesis of pharmaceutically relevant compounds

These research directions may expand our understanding of the compound's properties and applications in various scientific domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume